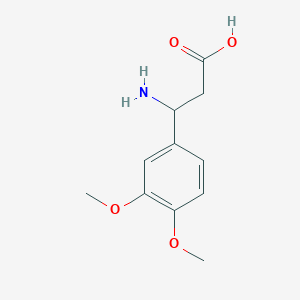

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Description

BenchChem offers high-quality 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCXSFRGPCUBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956314 | |

| Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34840-85-2 | |

| Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document details a robust synthetic pathway, experimental protocols, and methods for chiral resolution to obtain enantiomerically pure forms of the target molecule.

Introduction

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a β-amino acid derivative. The β-amino acid motif is of significant interest in pharmaceutical research as its incorporation into peptides can enhance metabolic stability and modulate biological activity. This guide focuses on a classical and efficient method for the preparation of this compound: the Rodionov reaction.

Synthetic Pathway: The Rodionov Reaction

The most direct and established method for the synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is the Rodionov reaction. This one-pot, three-component condensation reaction involves an aromatic aldehyde, malonic acid, and a source of ammonia. In this case, 3,4-dimethoxybenzaldehyde serves as the aldehyde precursor. The reaction proceeds through a series of intermediates, including the unsaturated dicarboxylic acid, followed by the conjugate addition of ammonia and subsequent decarboxylation to yield the final β-amino acid.

The following diagram illustrates the logical workflow of the synthesis and subsequent resolution.

Caption: Synthetic workflow for racemic 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its chiral resolution.

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid via Rodionov Reaction

This protocol is adapted from general procedures for the Rodionov reaction with aromatic aldehydes.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (or other suitable alcohol)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diatomaceous earth (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents).

-

Add ethanol as the solvent. The volume should be sufficient to form a stirrable slurry.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude amino acid hydrochloride.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.

-

To obtain the free amino acid, dissolve the crude hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (typically around pH 6-7) with a solution of sodium hydroxide.

-

The free amino acid will precipitate out of the solution. Cool the mixture in an ice bath.

-

Collect the purified 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Chiral Resolution of Racemic 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

The racemic mixture obtained from the Rodionov reaction can be resolved into its individual enantiomers using several methods. Below are two common approaches.

Enzymatic kinetic resolution is a highly efficient method for obtaining one enantiomer in high purity. This method utilizes an enzyme that selectively acylates one enantiomer of the amino acid.

General Procedure:

-

Protect the amino group of the racemic 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (e.g., as a benzyl ester).

-

Dissolve the protected racemic amino acid ester in a suitable buffer.

-

Add a lipase enzyme (e.g., from Candida antarctica) and an acylating agent (e.g., vinyl acetate).

-

The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted.

-

Monitor the reaction until approximately 50% conversion is reached.

-

Separate the acylated and unacylated enantiomers by chromatography.

-

Deprotect the respective enantiomers to obtain the pure (R) and (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Preparative chiral HPLC is a direct method for separating the enantiomers.

General Procedure:

-

Dissolve the racemic 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in a suitable mobile phase.

-

Inject the solution onto a preparative chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).

-

The enantiomers will be separated based on their differential interaction with the chiral stationary phase.

-

Collect the fractions corresponding to each enantiomer.

-

Evaporate the solvent to obtain the pure enantiomers.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of β-amino acids via the Rodionov reaction. Please note that specific yields can vary based on the exact reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 3,4-Dimethoxybenzaldehyde | General Knowledge |

| Key Reagents | Malonic Acid, Ammonium Acetate | [1][2] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | Reflux | [1] |

| Typical Reaction Time | 6 - 12 hours | General Knowledge |

| Typical Yield (Racemic) | 60 - 80% | General Knowledge |

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation during the Rodionov reaction.

Caption: Key steps in the Rodionov reaction for the synthesis of the target β-amino acid.

References

Biological Activity of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Review of Available Data

Disclaimer: Extensive literature searches for specific biological activity data, including quantitative metrics (e.g., IC₅₀, EC₅₀), detailed experimental protocols, and mechanisms of action for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid did not yield specific results. The available information primarily pertains to its chemical properties and its use as a synthetic precursor. This document, therefore, summarizes the biological activities of structurally related compounds to provide a contextual understanding.

Introduction

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a substituted β-amino acid. While its direct biological activities are not well-documented in publicly available literature, the pharmacological profiles of its derivatives and structurally similar molecules suggest potential areas of interest for future research. This guide will briefly touch upon the reported activities of these related compounds.

Biological Activities of Structurally Related Compounds

The primary information available revolves around derivatives where the core structure of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is modified. These modifications include the addition of protecting groups (e.g., Fmoc) or alterations to the propanoic acid backbone.

-

Peptide Synthesis and Drug Development: The Fmoc-protected derivative, Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic acid, is utilized as a building block in peptide synthesis.[1] Its incorporation into peptides can influence their bioactivity and stability, making it a valuable tool in the development of peptide-based therapeutics, particularly in oncology and immunology.[1] This suggests that the core structure may serve as a scaffold for creating bioactive peptides.

-

Neuroscience Research: The structural characteristics of these derivatives also make them useful in the study of neuropeptides, which are crucial for brain function.[1] This implies a potential, though unexplored, role for the parent compound or its analogs in neuroscience.

-

Anticancer and Antioxidant Properties of Related Propanoic Acid Derivatives: Studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising anticancer and antioxidant activities.[2][3] Certain derivatives were found to reduce the viability of A549 lung cancer cells and inhibit cell migration.[2][3] Specifically, one derivative exhibited potent antioxidant properties in a DPPH radical scavenging assay.[2] While these compounds differ in the substitution on the amino group, they share the propanoic acid backbone, hinting at the potential for this class of molecules to possess cytotoxic and antioxidant effects.

Logical Relationship of Available Information

The available data suggests a logical flow from the use of a protected form of the target molecule in synthesis to the observed biological activities of more complex derivatives.

Caption: Synthetic utility of the protected form of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Conclusion

References

Unveiling the Enigmatic Mechanism of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Review of Available Data

Despite its availability as a chemical reagent and its classification as a derivative of β-phenylalanine, a comprehensive understanding of the precise mechanism of action of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid at the molecular level remains elusive. Publicly accessible scientific literature and patent databases currently lack detailed preclinical and pharmacological studies that would elucidate its specific biological targets and signaling pathways.

This technical guide aims to synthesize the currently available information regarding 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, while also highlighting the significant gaps in the existing knowledge base. This document is intended for researchers, scientists, and drug development professionals who may be interested in exploring the potential of this and related compounds.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is presented in Table 1. This information is aggregated from various chemical vendor and database sources.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | PubChem |

| Molecular Weight | 225.24 g/mol | PubChem |

| CAS Number | 34840-85-2 | PubChem |

| Appearance | Solid (presumed) | Vendor Information |

| Solubility | No specific data available | - |

Table 1: Physicochemical Properties of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Contextual Understanding from Related Compounds

While direct pharmacological data on 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is not available, the broader class of β-phenylalanine derivatives has been a subject of interest in medicinal chemistry. These compounds are recognized for their structural analogy to α-amino acids, which allows them to be recognized by biological systems. Their modified backbone can offer advantages such as increased stability against enzymatic degradation, making them attractive scaffolds for drug design.

Derivatives of β-phenylalanine have been explored for a variety of therapeutic applications, including as potential modulators of neurological pathways. However, it is crucial to note that the specific activity of any given derivative is highly dependent on the nature and position of substituents on the phenyl ring and the amino acid backbone. The 3,4-dimethoxy substitution pattern on the phenyl ring of the target compound is of particular interest, as this motif is found in a variety of neuroactive compounds.

Postulated, but Unverified, Areas of Activity

Based on its structural features, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid could potentially interact with a range of biological targets. It is important to emphasize that the following are speculative pathways and targets, and require experimental validation.

Potential Neurological Activity

The dimethoxyphenyl moiety is a common feature in compounds that interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. It is plausible that 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid could exhibit some affinity for these receptors, although the nature of this interaction (agonist, antagonist, or allosteric modulator) is unknown.

A hypothetical signaling pathway that could be investigated is depicted below. This diagram illustrates a generic GPCR signaling cascade that is often modulated by neuroactive compounds.

Caption: Hypothetical GPCR signaling pathway for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Potential as a Building Block for Bioactive Peptides

Several chemical suppliers market the Fmoc-protected version of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid as a building block for peptide synthesis. This suggests its primary current use is in the generation of novel peptides. The incorporation of this non-natural amino acid could confer unique structural and functional properties to the resulting peptides, such as altered receptor affinity, improved stability, or novel biological activities. The workflow for such a synthesis is outlined below.

Caption: Solid-phase peptide synthesis workflow incorporating the title compound.

Experimental Protocols: A Call for Future Research

The absence of published studies on the mechanism of action of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid means there are no established experimental protocols to report. To address this knowledge gap, a series of foundational experiments would be required. A logical experimental workflow to begin characterizing the pharmacological profile of this compound is proposed below.

Caption: Proposed experimental workflow to elucidate the mechanism of action.

Conclusion and Future Directions

An In-depth Technical Guide on 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: Discovery and History

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of chemical synthesis pathways.

Introduction

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids have the amino group attached to the second carbon atom from the carboxyl group. This structural difference imparts unique conformational properties and resistance to proteolytic degradation, making them valuable building blocks in medicinal chemistry. The 3,4-dimethoxyphenyl substituent, also known as a veratryl group, is derived from veratrole and is found in various natural products and pharmacologically active molecules. The presence of this group can influence the biological activity and pharmacokinetic properties of the parent molecule.

While specific high-impact biological activities of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid itself are not extensively documented in publicly available literature, its structural motifs are of significant interest. Its derivatives and related compounds are explored for various therapeutic applications. For instance, the Fmoc-protected version of this amino acid is commercially available and utilized as a building block in peptide synthesis, suggesting its role in the development of novel peptide-based therapeutics in areas such as oncology, immunology, and neuroscience.

Discovery and History

The specific discovery of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is not prominently documented in a single, readily identifiable publication. However, its synthesis falls under a well-established class of chemical reactions for the preparation of β-amino acids. The most probable and historically significant method for its initial synthesis is the Rodionov reaction .

First reported by Russian chemist Vladimir Mikhailovich Rodionov and his student E. V. Gubareva in 1937, the Rodionov reaction is a one-pot synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia in an alcoholic solvent. Given that 3,4-dimethoxybenzaldehyde (veratraldehyde) is a readily available starting material, it is highly probable that 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid was first synthesized using this classical method.

The Rodionov reaction provided a significant advancement in organic synthesis, making a wide range of β-aryl-β-amino acids accessible for the first time. These compounds became valuable intermediates for further chemical synthesis and biological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | PubChem |

| Molecular Weight | 225.24 g/mol | PubChem |

| IUPAC Name | 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | PubChem |

| CAS Number | 34840-85-2 | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Sparingly soluble in water (predicted) | --- |

Synthesis and Experimental Protocols

The primary method for the synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is the Rodionov reaction. Below is a detailed, generalized experimental protocol for this synthesis.

The Rodionov Reaction

The Rodionov reaction is a condensation reaction between an aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol. The reaction proceeds through a series of intermediates, including a β-aminodicarboxylic acid, which then undergoes decarboxylation to yield the final β-amino acid.

Reaction Scheme:

Caption: Generalized workflow of the Rodionov reaction for the synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents) in absolute ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then dissolved in a minimal amount of hot water and the pH is adjusted to its isoelectric point (around pH 6-7) with a suitable acid (e.g., acetic acid) to precipitate the amino acid. The solid is collected by filtration, washed with cold water and ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Quantitative Data (Hypothetical Yields based on literature for similar reactions):

| Reactant | Molar Ratio | Typical Yield (%) |

| 3,4-Dimethoxybenzaldehyde | 1.0 | 50-70 |

| Malonic Acid | 1.1 | |

| Ammonium Acetate | 2.5 |

Biological Activity and Signaling Pathways

There is a lack of specific, publicly available data on the biological activity and associated signaling pathways of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. However, the broader class of β-amino acids and compounds containing the 3,4-dimethoxyphenyl moiety are known to possess a range of biological activities.

-

β-Amino Acids in Peptidomimetics: The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation and can be used to create novel secondary structures, leading to peptides with improved therapeutic properties.

-

Pharmacological Potential of the Veratryl Group: The 3,4-dimethoxyphenyl group is a key structural feature in many bioactive compounds, including some with cardiovascular, anti-inflammatory, and anticancer activities.

Given the absence of specific data, a hypothetical workflow for the initial biological screening of this compound is presented below.

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity like 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Conclusion

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a β-amino acid with potential applications in medicinal chemistry and drug development, primarily as a building block for more complex molecules. While its specific discovery is not well-documented, its synthesis is rooted in the classic Rodionov reaction, a cornerstone of β-amino acid chemistry. The lack of extensive biological data for this particular compound highlights an opportunity for future research to explore its pharmacological potential, building upon the known activities of related β-amino acids and compounds containing the 3,4-dimethoxyphenyl moiety. This guide provides a foundational understanding of its history, synthesis, and potential for further scientific investigation.

An In-depth Technical Guide to Structural Analogs of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for the development of novel therapeutic agents with a range of pharmacological activities, including anticancer and antioxidant properties. This document aims to serve as a valuable resource by summarizing key quantitative data, providing detailed experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Core Compound and Its Significance

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a β-amino acid derivative characterized by a phenyl ring substituted with two methoxy groups. This core structure serves as a versatile building block in the synthesis of a variety of more complex molecules, including peptides and small molecule inhibitors. The presence of the dimethoxyphenyl moiety often contributes to the biological activity of its analogs, influencing their binding affinity to various targets and their pharmacokinetic properties.

Quantitative Biological Data of Structural Analogs

The following tables summarize the in vitro biological activities of various structural analogs of 3-Amino-3-(aryl)propanoic acid, focusing on their anticancer and antioxidant properties.

Table 1: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells[1]

| Compound ID | Structure | IC50 (µM)[1] |

| 21 | 3-{[4-(1-Hydroxyimino-ethyl)-phenyl]-(4-phenyl-thiazol-2-yl)-amino}-propionic acid | 5.42[1] |

| 22 | 3-{[4-(1-Hydroxyimino-ethyl)-phenyl]-(4-p-tolyl-thiazol-2-yl)-amino}-propionic acid | 2.47[1] |

| 25 | 3-{[4-(1-Hydroxyimino-ethyl)-phenyl]-(4-phenyl-thiazol-2-yl)-amino}-propionic acid hydrazide | 8.05[1] |

| 26 | 3-{[4-(1-Hydroxyimino-ethyl)-phenyl]-(4-p-tolyl-thiazol-2-yl)-amino}-propionic acid hydrazide | 25.4[1] |

| Cisplatin | Positive Control | 11.71[1] |

Table 2: Antioxidant Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound ID | Structure | Antioxidant Activity (% DPPH radical scavenging at 1 mg/mL) |

| Hydrazone 12 | Derivative with 1-naphthyl substituent | ~58% |

| Compound 20 | Derivative with 2-furyl substituent | ~75% |

| Ascorbic Acid | Positive Control | ~95% |

| BHT | Positive Control | ~90% |

Note: The data in Table 2 is approximated from graphical representations in the source literature and is intended for comparative purposes.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and for key biological assays.

Synthesis of 3-Amino-3-arylpropanoic Acids

This protocol describes a general one-pot synthesis for 3-amino-3-arylpropanoic acids.[5][6]

Materials:

-

Aryl aldehyde (1.0 eq)

-

Malonic acid (1.0 - 1.2 eq)

-

Ammonium acetate (1.3 - 1.5 eq)

-

Ethanol or Methanol

Procedure:

-

A mixture of the aryl aldehyde, malonic acid, and ammonium acetate in ethanol or methanol is refluxed for 4-8 hours.

-

The reaction mixture is then cooled to room temperature.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., hot methanol or ethanol) to yield the desired 3-amino-3-arylpropanoic acid.[5]

MTT Assay for Anticancer Activity

This protocol outlines the procedure for determining the cytotoxic effects of the compounds on cancer cell lines.[2]

Materials:

-

Human cancer cell line (e.g., A549)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[2]

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes the method for evaluating the free radical scavenging activity of the synthesized compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compounds dissolved in methanol

-

Ascorbic acid or BHT as a positive control

-

Methanol

-

96-well microtiter plates

Procedure:

-

Add 100 µL of the test compound solution at various concentrations to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of action for many 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid analogs are still under investigation, their structural similarity to other biologically active molecules suggests potential involvement in key cellular signaling pathways implicated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7][8][9][10] Several classes of small molecules are known to inhibit this pathway at various nodes. Given the anticancer activity observed for some 3-amino-3-arylpropanoic acid derivatives, it is plausible that they may exert their effects by modulating this pathway.

Figure 1: Potential inhibition of the PI3K/Akt/mTOR pathway by structural analogs.

Apoptosis Pathway

Induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer drugs. The ability of some of the screened compounds to significantly reduce cancer cell viability suggests they may trigger apoptotic pathways. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Figure 2: Hypothetical induction of the intrinsic apoptosis pathway by structural analogs.

Conclusion and Future Directions

The structural analogs of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid represent a promising class of compounds with demonstrated anticancer and antioxidant activities. The synthetic versatility of the core scaffold allows for the generation of diverse chemical libraries for further biological screening.

Future research should focus on:

-

Expansion of the Analog Library: Synthesis and screening of a wider range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent analogs. This will involve target-based assays, proteomic and genomic analyses.

-

In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and toxicological profiles.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective therapeutic agents based on the 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 9. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The information presented herein is intended to support research and development activities by offering detailed spectral data and the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.94-6.83 | m | 3H | - | Aromatic CH |

| 4.43 | dd | 1H | 8.4, 6.4 | CH-NH₂ |

| 3.70 | s | 3H | - | OCH₃ |

| 3.68 | s | 3H | - | OCH₃ |

| 2.74 | dd | 2H | 16.4, 8.4 | CH₂-COOH |

Note: Data obtained from a 400 MHz spectrum in D₂O.

Table 2: Mass Spectrometry Data (GC-MS)

While direct access to the full dataset from the National Institute of Standards and Technology (NIST) database was not available, the PubChem database indicates the availability of a GC-MS spectrum for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.[1] Key identifiers for accessing this data are provided below. For researchers requiring the full fragmentation pattern, a direct search of the NIST database using these identifiers is recommended.

| Database | NIST Number |

| NIST Mass Spectrometry Data Center | 277676 |

For comparative purposes, the mass spectrometry data for the closely related compound, 3-(3,4-Dimethoxyphenyl)propionic acid (lacking the 3-amino group), is available on the NIST WebBook and shows a molecular weight of 210.23 g/mol .[2]

Table 3: Other Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | PubChem[1] |

| Molecular Weight | 225.24 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | PubChem[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the signal multiplicities and coupling constants to elucidate the proton connectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Derivatize the sample to increase its volatility for GC analysis. A common method for amino acids is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Dissolve a small amount of the sample in a suitable solvent and add the derivatizing agent. Heat the mixture if necessary to ensure complete reaction.

-

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Select an appropriate capillary column (e.g., a non-polar or medium-polarity column).

-

Set the oven temperature program to achieve good separation of the analyte from any impurities.

-

Use helium as the carrier gas at a constant flow rate.

-

Inject a small volume of the derivatized sample into the GC inlet.

-

-

MS Conditions:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-500).

-

Acquire mass spectra continuously as the components elute from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Compare the obtained spectrum with library data (e.g., NIST/Wiley) for confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

References

Unveiling the Therapeutic Potential of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the biological activity of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid reveals its primary role as a versatile chemical scaffold in synthetic chemistry rather than a direct therapeutic agent with defined molecular targets. While the compound itself has not been extensively studied for its pharmacological effects, its structural motif is a key component in a variety of derivatives exhibiting promising bioactivities. This technical guide consolidates the available information, focusing on the potential therapeutic avenues suggested by the activity of these derivatives and outlines the prevailing use of the core compound as a building block in drug discovery.

Core Compound: 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a beta-amino acid derivative, is readily available commercially. Its chemical structure, featuring a flexible propanoic acid chain and a dimethoxyphenyl group, makes it an attractive starting material for the synthesis of diverse molecular architectures.

Known Biological Activity

Direct biological screening data for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is not extensively reported in publicly accessible databases. The PubChem database indicates the existence of biological test results, however, specific details regarding the assays and outcomes are not provided in the available literature. Its primary documented application is in the synthesis of more complex molecules with therapeutic potential.

Therapeutic Potential Inferred from Derivatives

The therapeutic promise of the 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid scaffold is primarily evidenced by the biological activities of its derivatives. These findings suggest potential, albeit indirect, therapeutic targets that could be modulated by molecules incorporating this core structure.

Neuroscience Applications

Derivatives of structurally similar amino acids, such as (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid, have been explored for their utility in neuropharmacology. These compounds are investigated for their ability to modulate neurotransmitter activity, suggesting that the 3,4-dimethoxyphenyl moiety, when incorporated into an amino acid framework, could potentially interact with neuronal receptors or enzymes.

Anticancer and Antioxidant Properties

Recent studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have highlighted their potential as both anticancer and antioxidant agents. This indicates that the propanoic acid backbone, in combination with substituted phenyl rings, can serve as a pharmacophore for developing agents that target pathways involved in cancer cell proliferation and oxidative stress. While the exact molecular targets for these derivatives are still under investigation, this line of research points to a promising therapeutic direction for compounds derived from the core structure.

Application in Bioactive Peptide Synthesis

A significant application of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is as a non-canonical amino acid in the synthesis of bioactive peptides. The incorporation of this building block can introduce unique conformational constraints and physicochemical properties to peptides, potentially enhancing their stability, cell permeability, and target affinity.

Future Directions and Conclusion

While direct therapeutic targets of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid remain to be elucidated, its role as a valuable scaffold in medicinal chemistry is clear. The biological activities of its derivatives in the areas of neuroscience and oncology suggest that this core structure warrants further investigation. Future research efforts could focus on:

-

Systematic Screening: subjecting 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid to a broad range of biological assays to identify potential direct molecular interactions.

-

Library Synthesis and Evaluation: Creating and screening a focused library of derivatives to explore the structure-activity relationships and identify potent modulators of specific therapeutic targets.

-

Computational Modeling: Utilizing in silico methods to predict potential binding partners and guide the design of novel derivatives.

An In-depth Technical Guide to 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest within the scientific community, primarily as a versatile building block in the synthesis of peptidomimetics and other complex organic molecules. Its rigid 3,4-dimethoxyphenyl scaffold and the presence of a chiral center make it an attractive component in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, focusing on its chemical properties, synthesis, and its established and potential applications in drug discovery and development, particularly in the fields of oncology, immunology, and neuroscience. While direct biological activity data for the standalone molecule is limited in publicly accessible literature, this guide will also explore the biological activities of structurally related compounds to infer potential areas of therapeutic interest.

Chemical and Physical Properties

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄ | PubChem CID: 597182[1] |

| Molecular Weight | 225.24 g/mol | PubChem CID: 597182[1] |

| CAS Number | 34840-85-2 | PubChem CID: 597182[1] |

| IUPAC Name | 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | PubChem CID: 597182 |

| Synonyms | DL-β-(3,4-Dimethoxyphenyl)alanine, 3-(3,4-Dimethoxyphenyl)-β-alanine | PubChem CID: 597182 |

| Melting Point | 223°C (decomposes) | ChemBK |

| Solubility | Soluble in aqueous acid and base. Limited solubility in organic solvents. | General knowledge for amino acids |

Synthesis

A plausible synthetic route starting from 3,4-dimethoxybenzaldehyde is outlined below. This represents a logical and established method for this class of compounds.

General Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the synthesis of analogous 3-amino-3-arylpropionic acids.

-

Reaction Setup: A mixture of 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

-

Purification: The aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of approximately 6-7, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Biological and Medicinal Chemistry Applications

While specific biological data for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is scarce in the literature, its primary application lies in its use as a building block for more complex molecules with therapeutic potential. The Fmoc-protected version, Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic acid, is commercially available and widely used in solid-phase peptide synthesis (SPPS).[2]

Role in Peptide Synthesis

The incorporation of β-amino acids like this one into peptides can induce stable secondary structures and provide resistance to enzymatic degradation. The 3,4-dimethoxyphenyl group offers a rigid aromatic side chain that can be used to probe interactions with biological targets.

Potential Therapeutic Areas Based on Structural Analogs

The biological activities of structurally related compounds can provide insights into the potential applications of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives.

-

Anticancer Activity: Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been reported to exhibit antiproliferative activity against various cancer cell lines. This suggests that the 3-aminopropanoic acid scaffold can be a valuable starting point for the development of novel anticancer agents.

-

Neuroscience: The 3,4-dimethoxyphenyl moiety is present in numerous neuroactive compounds. Given that related β-amino acids are being explored for their roles in neurological disorders, it is plausible that derivatives of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid could be investigated for their potential to modulate neurotransmitter systems.[3]

-

Antimicrobial Activity: Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[4] This highlights another potential avenue for the therapeutic application of derivatives of the title compound.

Signaling Pathways and Mechanism of Action

There is currently no direct evidence in the literature detailing the specific signaling pathways modulated by 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid or its direct mechanism of action. Research into the biological effects of its more complex derivatives would be required to elucidate such information. Based on the activities of related compounds, potential (but unconfirmed) mechanisms could involve the inhibition of specific enzymes or the modulation of receptor activity.

Conclusion and Future Directions

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a valuable and commercially available building block for synthetic and medicinal chemistry. Its primary utility lies in the construction of peptidomimetics and other complex molecules for drug discovery. While the intrinsic biological activity of the standalone molecule remains largely unexplored, the documented activities of structurally similar compounds suggest that its derivatives hold promise in the development of novel therapeutics, particularly in oncology, neuroscience, and infectious diseases. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid to unlock its full therapeutic potential. Detailed structure-activity relationship (SAR) studies would be crucial in identifying lead compounds for further preclinical development.

References

- 1. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity Profile of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide outlining the necessary framework for establishing a comprehensive safety and toxicity profile for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. As of the latest literature review, a specific and complete safety and toxicity profile for this compound is not publicly available. Therefore, this guide details the standard experimental methodologies that should be employed to generate the requisite data, in accordance with international regulatory guidelines.

Introduction

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a β-amino acid derivative. Such compounds are utilized as building blocks in peptide synthesis and are of interest in drug development.[1] Given its potential applications, a thorough evaluation of its safety and toxicity is paramount before it can be considered for further development. This guide provides a roadmap for the preclinical safety assessment of this compound, focusing on acute toxicity, repeated dose toxicity, and genotoxicity, as would be required by regulatory bodies like the FDA and EMA, following OECD (Organisation for Economic Co-operation and Development) and ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.[2][3][4][5][6]

Acute Oral Toxicity Assessment

The initial step in toxicological evaluation is to determine the acute toxicity of a single oral dose. This provides information on the intrinsic toxicity of the substance and helps in dose selection for longer-term studies. The OECD provides several guidelines for this, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[1][3][7]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (based on OECD 420)

-

Test System: Young adult, healthy, nulliparous, and non-pregnant female rats are typically used as they are often slightly more sensitive.[1]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The vehicle should be inert (e.g., water, corn oil).

-

Dose Levels: A stepwise procedure is used with fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any available information.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.

-

Endpoint: The test allows for the identification of a dose causing evident toxicity but avoids using lethality as an endpoint. The outcome is the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category.

Data Presentation: Acute Oral Toxicity

The following table is a template for presenting the results of an acute oral toxicity study.

| Dose Level (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14 vs. Day 0) |

| Vehicle Control | 5 | 0/5 | None observed | + X% |

| 5 | 5 | 0/5 | e.g., Piloerection, lethargy | + Y% |

| 50 | 5 | 0/5 | e.g., Piloerection, lethargy | + Z% |

| 300 | 5 | 1/5 | e.g., Tremors, ataxia, lethargy | - A% |

| 2000 | 5 | 4/5 | e.g., Convulsions, severe ataxia | - B% |

Visualization: Acute Oral Toxicity Workflow

Repeated Dose 90-Day Oral Toxicity Study

To evaluate the effects of longer-term exposure, a sub-chronic repeated dose study is conducted. The 90-day study in rodents is a standard requirement to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[8][9][10][11]

Experimental Protocol: 90-Day Oral Toxicity Study (based on OECD 408)

-

Test System: Rats are the preferred species. Both male and female animals are used.

-

Dose Administration: The test substance is administered orally once daily, seven days a week, for 90 days.

-

Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group are used. Dose levels are selected based on the results of the acute toxicity study.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is examined histopathologically.

-

Endpoint: The primary endpoints are the identification of target organs for toxicity and the determination of the NOAEL.

Data Presentation: Repeated Dose 90-Day Oral Toxicity

A summary of findings from a 90-day toxicity study would be presented in a tabular format. Below is a template for key parameters.

| Parameter | Control | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |

| Body Weight Gain (g) | ||||

| Male | ||||

| Female | ||||

| Hematology | ||||

| Hemoglobin (g/dL) | ||||

| White Blood Cell Count (x10^3/µL) | ||||

| Clinical Biochemistry | ||||

| Alanine Aminotransferase (ALT) (U/L) | ||||

| Creatinine (mg/dL) | ||||

| Organ Weights (g) | ||||

| Liver | ||||

| Kidneys | ||||

| Histopathology Findings | No significant findings | e.g., Minimal centrilobular hypertrophy in the liver | e.g., Moderate centrilobular hypertrophy in the liver | e.g., Hepatocellular necrosis |

| NOAEL (mg/kg/day) | - | X | - | - |

Visualization: 90-Day Toxicity Study Workflow

Genotoxicity Assessment

Genotoxicity testing is crucial to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable defects. The standard battery of tests is designed to detect different types of genetic damage.[2][4][12][13]

Standard Genotoxicity Test Battery

A standard genotoxicity assessment typically includes:

-

A test for gene mutation in bacteria (Ames test).[14][15][16]

-

An in vitro cytogenetic test in mammalian cells (e.g., micronucleus test or chromosomal aberration assay).[17][18][19][20][21]

-

An in vivo genotoxicity test if positive results are obtained in vitro.

Experimental Protocols

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Method: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.[15]

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[19]

-

Method: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9).

-

Endpoint: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is measured. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.[20]

Data Presentation: Genotoxicity

Results from genotoxicity assays are typically presented in a tabular format, indicating the dose-response relationship and the statistical significance of the findings.

Table 3: Ames Test Results (Hypothetical)

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants/Plate ± SD | Fold Increase over Control | Result |

|---|---|---|---|---|---|

| TA98 | - | 0 (Control) | 25 ± 5 | 1.0 | Negative |

| 10 | 28 ± 6 | 1.1 | |||

| 100 | 30 ± 4 | 1.2 | |||

| TA100 | + | 0 (Control) | 120 ± 15 | 1.0 | Positive |

| 10 | 250 ± 20 | 2.1 |

| | | 100 | 500 ± 45 | 4.2 | |

Table 4: In Vitro Micronucleus Test Results (Hypothetical)

| Cell Line | Metabolic Activation (S9) | Concentration (µg/mL) | % Micronucleated Cells ± SD | Fold Increase over Control | Result |

|---|---|---|---|---|---|

| CHO | - | 0 (Control) | 1.5 ± 0.3 | 1.0 | Negative |

| 10 | 1.7 ± 0.4 | 1.1 | |||

| 100 | 1.8 ± 0.5 | 1.2 | |||

| CHO | + | 0 (Control) | 1.6 ± 0.4 | 1.0 | Negative |

| 10 | 1.9 ± 0.6 | 1.2 |

| | | 100 | 2.1 ± 0.5 | 1.3 | |

Visualization: Genotoxicity Testing Workflow

Signaling Pathways and Mechanisms of Toxicity

Should any of the aforementioned toxicity studies yield positive findings, further mechanistic studies would be warranted to investigate the underlying signaling pathways. For instance, if hepatotoxicity is observed, pathways related to oxidative stress, apoptosis, and inflammation in liver cells would be investigated. Similarly, if genotoxicity is confirmed, the mechanism of DNA damage (e.g., adduct formation, oxidative damage, interaction with mitotic machinery) would be explored. At present, there is no information available to suggest which, if any, signaling pathways are modulated by 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.

Conclusion

The establishment of a comprehensive safety and toxicity profile is a critical prerequisite for the advancement of any new chemical entity intended for pharmaceutical use. This guide outlines the standard, internationally recognized methodologies for the preclinical toxicological assessment of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The successful completion of these studies, including acute and repeated dose toxicity evaluations, as well as a battery of genotoxicity tests, would provide the necessary data to make an informed decision on the continued development of this compound. It is imperative that these studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data.

References

- 1. scribd.com [scribd.com]

- 2. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 6. FDA Releases New ICH Guidance on Preclinical Safety Evaluation | RAPS [raps.org]

- 7. youtube.com [youtube.com]

- 8. oecd.org [oecd.org]

- 9. ask-force.org [ask-force.org]

- 10. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 11. oecd.org [oecd.org]

- 12. database.ich.org [database.ich.org]

- 13. iccffeed.org [iccffeed.org]

- 14. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 15. nucro-technics.com [nucro-technics.com]

- 16. measurlabs.com [measurlabs.com]

- 17. criver.com [criver.com]

- 18. academic.oup.com [academic.oup.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. β-Amino acids and their derivatives are of significant interest in medicinal chemistry and drug development due to their unique structural properties, which can impart enhanced metabolic stability and novel pharmacological activities to peptidomimetics and other bioactive molecules. The presence of the 3,4-dimethoxyphenyl moiety, a common feature in many neuropharmacological agents, suggests potential applications in neuroscience research. This document provides a detailed experimental protocol for the synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and outlines its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is presented in Table 1.[1]

Table 1: Physicochemical Properties of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 225.24 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | --INVALID-LINK-- |

| CAS Number | 34840-85-2 | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in aqueous acid and base. Predicted to have low solubility in non-polar organic solvents. | - |

Experimental Protocols

Synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid via Rodionov Reaction

This protocol describes a plausible one-pot synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid from 3,4-dimethoxybenzaldehyde, malonic acid, and ammonium acetate, based on the general principles of the Rodionov reaction for the synthesis of β-amino acids.[2]

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2.5 equivalents).

-

Solvent Addition: To the flask, add ethanol (approximately 3-5 mL per gram of aldehyde).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of hot water.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This may precipitate unreacted starting materials and by-products.

-

Extract the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove organic impurities. Discard the ether layers.

-

-

Isolation of the Product:

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a solution of sodium hydroxide. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

-

Drying and Characterization:

-

Dry the product in a vacuum oven.

-

Determine the yield and characterize the product by melting point, NMR, IR, and mass spectrometry.

-

Table 2: Expected Spectroscopic Data for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

| Technique | Expected Data |

| ¹H NMR (D₂O) | δ 6.9-7.0 (m, 3H, Ar-H), 4.5-4.6 (t, 1H, CH-N), 3.8 (s, 6H, 2x OCH₃), 2.8-3.0 (d, 2H, CH₂) |

| ¹³C NMR (D₂O) | δ 175-178 (C=O), 148-150 (Ar-C-O), 130-135 (Ar-C), 110-120 (Ar-C-H), 55-57 (OCH₃), 50-55 (CH-N), 40-45 (CH₂) |

| FTIR (KBr, cm⁻¹) | 3400-2500 (br, O-H and N-H stretch), 3000-2800 (C-H stretch), 1700-1680 (C=O stretch), 1600-1580 (N-H bend), 1520, 1450 (aromatic C=C stretch), 1260, 1030 (C-O stretch) |

| Mass Spec (ESI+) | m/z 226.1 [M+H]⁺ |

Note: The NMR data are predicted based on the structure and data for similar compounds. Actual experimental values may vary.

Experimental Workflow

Potential Applications and Signaling Pathways

Derivatives of 3-amino-3-arylpropanoic acids have been investigated for their potential as modulators of GABAergic neurotransmission.[3][4] The structural similarity of β-amino acids to the neurotransmitter GABA (γ-aminobutyric acid) suggests that they may interact with GABA receptors or transporters. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability. Dysregulation of this system is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

The diagram below illustrates a hypothetical mechanism by which 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid or its derivatives might modulate GABAergic signaling.

This proposed pathway suggests that the compound could potentially act as an inhibitor of GABA transporters (GATs), leading to an increased concentration of GABA in the synaptic cleft and enhanced inhibitory neurotransmission. Alternatively, it might directly modulate the activity of GABA receptors. These potential mechanisms of action make 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives interesting candidates for further investigation in the context of neurological disorders.

Conclusion

This document provides a foundational protocol for the synthesis and characterization of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The potential of this compound and its derivatives to modulate the GABAergic system warrants further investigation by researchers in neuroscience and drug development. The provided protocols and data serve as a starting point for such studies.

References

- 1. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

Application Notes and Protocols for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid with a structural resemblance to analogs known to interact with γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the G protein-coupled GABA-B subtype, are significant targets for drug development in various neurological and psychiatric disorders. These application notes provide a comprehensive guide for the utilization of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in cell culture, with a focus on investigating its potential modulatory effects on GABA-B receptor signaling.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| CAS Number | 34840-85-2 | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |

Stock Solution Preparation:

For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).

-

Aseptically weigh the desired amount of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid powder.

-

Dissolve in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

-

Gently vortex to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Hypothesized Mechanism of Action: GABA-B Receptor Modulation

Based on its structural similarity to known GABA-B receptor ligands, it is hypothesized that 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid may act as a modulator of GABA-B receptor activity. GABA-B receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of GABA-B1 and GABA-B2 subunits.[3] They are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GABA-B receptor activation can lead to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4]

The following experimental protocols are designed to investigate whether 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid functions as an agonist or antagonist of the GABA-B receptor.

Hypothesized GABA-B receptor signaling pathway.

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for studying the effects of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid on GABA-B receptor activity.

-

Recombinant Cell Lines: The most direct approach is to use a host cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, that has been stably transfected to express the human GABA-B1 and GABA-B2 receptor subunits.[3][5] These cell lines provide a robust and specific system for studying receptor-mediated signaling.

-

Endogenously Expressing Cell Lines: Some cell lines, such as the human microglial cell line HMC3, have been shown to endogenously express GABA receptors.[6] While potentially more physiologically relevant, the expression levels of GABA-B receptors may be lower and more variable than in recombinant systems.

Protocol 1: cAMP Accumulation Assay (Investigating Agonist/Antagonist Activity)

This protocol is designed to determine if 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid modulates GABA-B receptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Selected cell line (e.g., CHO-K1 or HEK293 cells stably expressing GABA-B receptors)

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

-

Forskolin (an adenylyl cyclase activator)

-

GABA (as a positive control agonist)

-

CGP 55845 or another known GABA-B receptor antagonist (as a positive control antagonist)

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

-

96-well or 384-well white, clear-bottom cell culture plates

Procedure:

Workflow for the cAMP accumulation assay.

-

Cell Seeding:

-

Seed the GABA-B receptor-expressing cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Compound Preparation:

-

Prepare serial dilutions of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in assay buffer. A suggested starting concentration range for screening is 100 µM to 1 mM, based on concentrations used for other GABA-B receptor antagonists.[7]

-

Prepare serial dilutions of GABA (e.g., 1 nM to 100 µM) as a positive control for agonism.

-

Prepare serial dilutions of a known GABA-B antagonist (e.g., CGP 55845, 10 nM to 100 µM) as a positive control for antagonism.

-

-

Assay Procedure:

-

For Agonist Testing:

-

Wash the cells once with pre-warmed assay buffer.

-

Add the diluted 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid or GABA to the wells.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells except the basal control.

-

Incubate for 15-30 minutes at 37°C.

-

-

For Antagonist Testing:

-

Wash the cells once with pre-warmed assay buffer.

-

Pre-incubate the cells with the diluted 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid or the control antagonist for 15-30 minutes at 37°C.

-

Add a fixed concentration of GABA (typically the EC₈₀ concentration, determined from the agonist dose-response curve) along with a fixed concentration of forskolin to the wells.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-